

Application Notes and Protocols for NMR Spectral Assignments of (+)-Mayurone

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Compound of Interest

Compound Name: (+)-Mayurone

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of natural products. This document provides a guide to the NMR spectral assignments for the sesquiterpenoid **(+)-Mayurone**. While a complete, experimentally validated dataset for **(+)-Mayurone** was not located in publicly accessible databases and literature during the search for this note, this document outlines the general protocols and data presentation formats that are standard in the field. The provided experimental workflows and data table structures can be populated with experimentally acquired data for the complete characterization of **(+)-Mayurone**.

Introduction to (+)-Mayurone and NMR Spectroscopy

(+)-Mayurone is a sesquiterpenoid natural product. Its structural complexity, featuring multiple stereocenters and a unique carbon skeleton, necessitates the use of advanced spectroscopic techniques for unambiguous characterization. NMR spectroscopy, including one-dimensional

(1D) ^1H and ^{13}C experiments, as well as two-dimensional (2D) correlation experiments such as COSY, HSQC, and HMBC, is the most powerful tool for determining the precise connectivity and stereochemistry of such molecules.

Experimental Protocols

A general protocol for the NMR analysis of a sesquiterpenoid like **(+)-Mayurone** is detailed below. This protocol can be adapted based on the specific instrumentation and sample availability.

Sample Preparation

- **Sample Purity:** Ensure the **(+)-Mayurone** sample is of high purity (typically >95%) as impurities can complicate spectral analysis.
- **Solvent Selection:** Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6 , acetone- d_6 , or DMSO- d_6). The choice of solvent can influence chemical shifts.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR, with its signal set to 0.00 ppm.
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

- ^1H NMR: Provides information about the number, chemical environment, and coupling of protons.
- ^{13}C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., C, CH, CH_2 , CH_3).
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH_2 , and CH_3 signals.

- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin coupling networks, typically between protons separated by two or three bonds.[1]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (^1JCH).[2]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (^2JCH , ^3JCH), which is crucial for establishing the connectivity of the carbon skeleton.[1]
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Data Presentation

The acquired NMR data should be processed and presented in a clear and organized manner to facilitate interpretation and comparison.

^1H and ^{13}C NMR Data for (+)-Mayurone

Due to the absence of a publicly available, assigned dataset for (+)-Mayurone, the following table is a template. Experimental data should be used to populate this table.

Atom No.	δ C (ppm)	δ H (ppm)	Multiplicity	J (Hz)
1				
2				
3				
4				
5				
6				
7				
8				
9				
10				
11				
12				
13				
14				
15				

Table 1: Template for ^1H and ^{13}C NMR Spectral Data of (+)-Mayurone.

Key 2D NMR Correlations for (+)-Mayurone

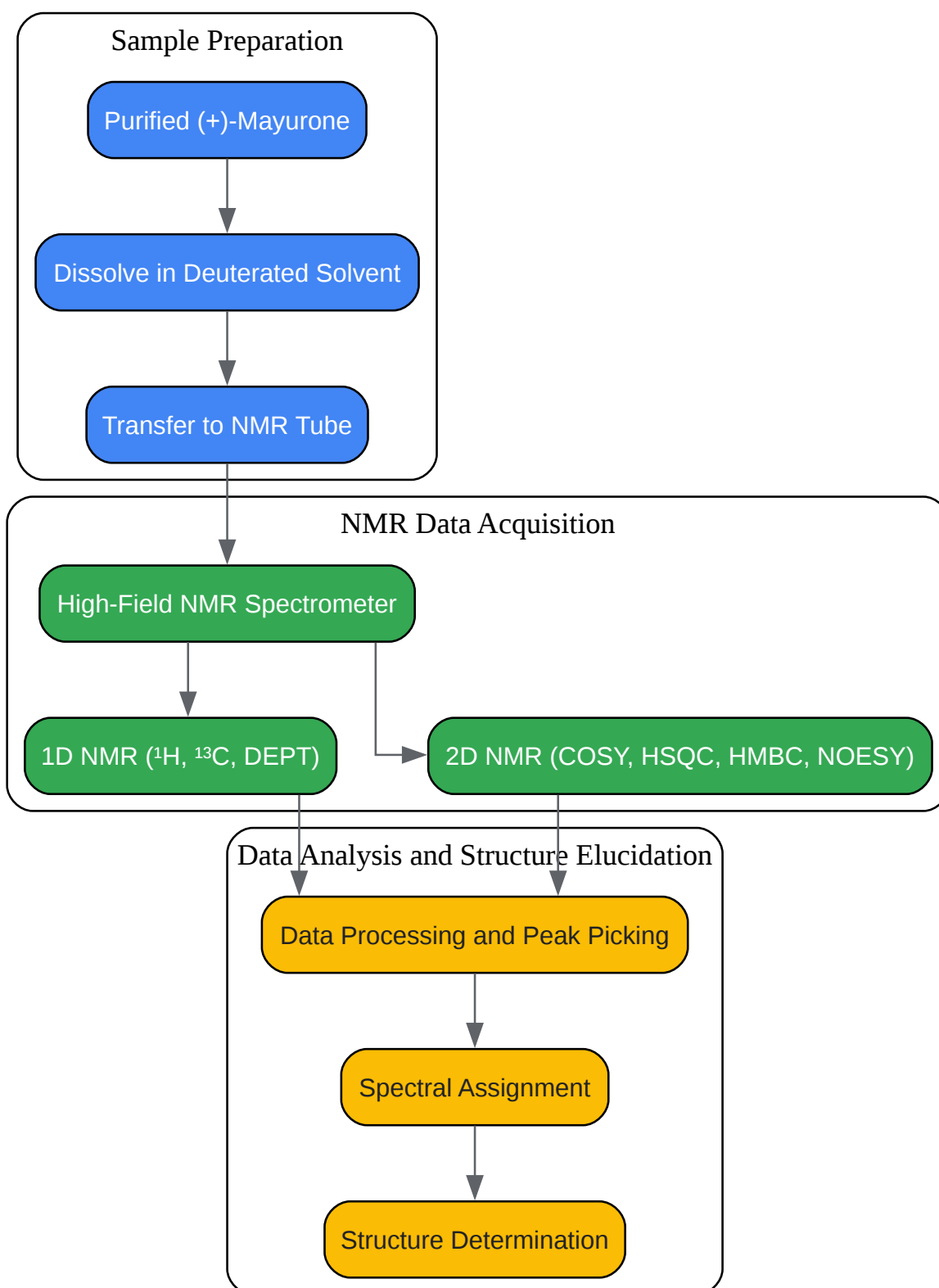
This table serves as a template to be filled with key correlations observed in the 2D NMR spectra that are instrumental in the structural elucidation of (+)-Mayurone.

Proton(s)	COSY Correlations	HMBC Correlations
H-X	H-Y, H-Z	C-A, C-B
H-Y	H-X	C-C, C-D

Table 2: Template for Key COSY and HMBC Correlations for **(+)-Mayurone**.

Visualizations

Visual diagrams are crucial for representing the complex relationships within the NMR data and the overall experimental process.



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Caption: Experimental Workflow for NMR Analysis.



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Caption: Key HMBC Correlations for **(+)-Mayurone**.

Conclusion

The structural elucidation of complex natural products like **(+)-Mayurone** is heavily reliant on the comprehensive application of NMR spectroscopy. The protocols and data organization schemes presented here provide a standardized framework for researchers to follow. While a complete, assigned dataset for **(+)-Mayurone** is not currently available in the public domain, the application of these methods will undoubtedly lead to its full structural characterization. The use of 1D and 2D NMR experiments, coupled with clear data presentation and visualization, is paramount for the accurate and efficient determination of the structure of **(+)-Mayurone** and other novel natural products.

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References

- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
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